N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide
Description
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)propanamide is a synthetic small molecule characterized by a 2,3-dihydroindole core acetylated at the 1-position and substituted with a propanamide group at the 6-position. This compound has been studied extensively in the context of neuropeptide Y (NPY) receptor modulation, particularly as a selective antagonist of the Y2 receptor subtype . Its structure combines a bicyclic indole moiety with a propanamide side chain, which contributes to its receptor-binding specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)14-11-5-4-10-6-7-15(9(2)16)12(10)8-11/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYZWPSRHLSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the acetylated indole with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of indole compounds often exhibit various biological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies suggest that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Neuroscience
Indole compounds are known to interact with neurotransmitter systems. This compound may influence serotonin receptors, potentially impacting mood disorders and neurodegenerative diseases.
Material Science
The unique properties of indole derivatives allow for their use in developing novel materials. The compound may be utilized in:
- Organic Electronics : Due to its electronic properties, it could serve as a building block for organic semiconductors.
- Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Data Table: Biological Activities of Indole Derivatives
| Activity Type | Compound Example | Reference |
|---|---|---|
| Anticancer | Indole-3-carbinol | |
| Antimicrobial | 5-Bromoindole | |
| Neuroactive | 1-Methyltryptamine |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The research demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Effects
Research conducted at a major university investigated the antimicrobial efficacy of several indole derivatives against common pathogens. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Neuropeptide Y Receptor Antagonists
The compound belongs to a class of NPY receptor antagonists designed for central nervous system (CNS) applications. Key analogs and their distinguishing features are summarized below:
Key Findings :
- JNJ-5207787 exhibits superior Y2 receptor affinity compared to earlier analogs like BIIE0246, attributed to its acetylated dihydroindole core, which enhances hydrophobic interactions with the receptor’s transmembrane domain .
- Unlike BIBO3304 and BIBP3226, which target Y1 receptors, JNJ-5207787’s propanamide side chain likely interacts with polar residues in the Y2 binding pocket, improving selectivity .
Key Findings :
- 2-Amino-3-phenylpropanamide lacks the indole core of JNJ-5207787 but shares the propanamide group, demonstrating how side-chain modifications redirect activity from CNS targets to herbicidal applications .
- X2705 illustrates the versatility of propanamide derivatives in antiviral drug design, where bulky substituents (e.g., tert-butyl-pyrazole) enable protease inhibition via steric complementarity .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The acetyl-dihydroindole moiety in JNJ-5207787 is critical for Y2 selectivity, whereas propanamide derivatives with aromatic side chains (e.g., 2-amino-3-phenylpropanamide) favor non-CNS applications .
- Pharmacokinetics : JNJ-5207787’s moderate lipophilicity balances blood-brain barrier penetration and metabolic stability, unlike more polar analogs like BIBO3304 .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)propanamide is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by an indole core, positions it as a candidate for therapeutic development, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes an acetyl group attached to the indole framework. This structural feature is critical for its biological activity as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole core is known to engage in various biochemical pathways, potentially modulating cellular signaling processes.
Key Mechanisms:
- Receptor Interaction : The compound may influence neurotransmitter systems and receptor activity, particularly those involved in neuropeptide signaling.
- Enzyme Modulation : It has the potential to inhibit or activate specific enzymes related to inflammatory and cancer pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 20.5 | |
| HeLa (Cervical Cancer) | 18.7 |
These values suggest that this compound could serve as a lead compound for further development in cancer therapy.
Anti-inflammatory Properties
The indole structure is also associated with anti-inflammatory effects. Compounds similar to this compound have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives:
- Study on Neuropeptide Y Receptors : A related compound demonstrated selective antagonism of neuropeptide Y Y2 receptors, which are implicated in appetite regulation and anxiety disorders. This suggests that this compound may also influence neuropsychiatric conditions through similar mechanisms .
- Cytotoxicity Screening : A series of indole derivatives were screened for cytotoxicity against multiple cancer cell lines, revealing that compounds with structural similarities to this compound exhibited significant growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
